molecular formula C11H13BrN2O2 B14842721 5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide

5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide

Cat. No.: B14842721
M. Wt: 285.14 g/mol
InChI Key: ZFCRSIITYXYWCW-UHFFFAOYSA-N
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Description

5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol It is characterized by the presence of a bromine atom at the 5th position, a cyclopropoxy group at the 4th position, and a dimethylnicotinamide moiety

Preparation Methods

The synthesis of 5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide typically involves the following steps:

    Cyclopropoxylation: The attachment of a cyclopropoxy group at the 4th position.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs .

Chemical Reactions Analysis

5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The bromine atom and cyclopropoxy group play crucial roles in binding to these targets, while the dimethylnicotinamide moiety influences the compound’s overall activity. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-4-cyclopropoxy-N,N-dimethylnicotinamide include:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

5-bromo-4-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C11H13BrN2O2/c1-14(2)11(15)8-5-13-6-9(12)10(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

ZFCRSIITYXYWCW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN=CC(=C1OC2CC2)Br

Origin of Product

United States

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